1-Boc-3-allylpiperidine-3-carboxylic Acid
Overview
Description
1-Boc-3-allylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an allyl group at the third position of the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry as an intermediate for the preparation of various biologically active molecules .
Preparation Methods
1-Boc-3-allylpiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of 3-piperidone with allyl bromide, followed by the introduction of the Boc protecting group. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-allylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group with m-CPBA yields the corresponding epoxide, while reduction of the carboxylic acid with LiAlH4 produces the primary alcohol .
Scientific Research Applications
1-Boc-3-allylpiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules that can be used as probes or inhibitors in biochemical studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 1-Boc-3-allylpiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug that releases the active amine upon removal of the Boc protecting group. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect .
Comparison with Similar Compounds
1-Boc-3-allylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-3-allylpiperidine-3-carboxylate: This compound has an ester group instead of a carboxylic acid group, which may affect its reactivity and solubility.
1-Boc-4-allylpiperidine: The allyl group is positioned at the fourth position of the piperidine ring, leading to different steric and electronic properties.
1-Boc-3-allyl-3-hydroxypiperidine: This compound contains a hydroxyl group at the third position, which can participate in hydrogen bonding and affect the compound’s reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc protecting group and the allyl group, which provide versatility in synthetic applications.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILKJJKWZCJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662894, DTXSID401163403 | |
Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-11-4, 159526-21-3 | |
Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959236-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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